3-Iodo-6-methoxy-2-methylpyridine
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Overview
Description
3-Iodo-6-methoxy-2-methylpyridine is an organic compound with the molecular formula C7H8INO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine, methoxy, and methyl groups on the pyridine ring makes this compound unique and of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methoxy-2-methylpyridine typically involves the iodination of 6-methoxy-2-methylpyridine. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-6-methoxy-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the pyridine ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes, carboxylic acids, or ketones depending on the extent of oxidation.
Scientific Research Applications
3-Iodo-6-methoxy-2-methylpyridine is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of 3-Iodo-6-methoxy-2-methylpyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which is crucial for its interaction with molecular targets. The methoxy and methyl groups can influence the compound’s lipophilicity and electronic properties, affecting its overall biological activity .
Comparison with Similar Compounds
3-Hydroxy-2-iodo-6-methylpyridine: Similar structure but with a hydroxy group instead of a methoxy group.
3-Iodo-2-methoxypyridine: Lacks the methyl group on the pyridine ring.
Uniqueness: 3-Iodo-6-methoxy-2-methylpyridine is unique due to the combination of iodine, methoxy, and methyl groups on the pyridine ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
3-iodo-6-methoxy-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKMIEHDBKYHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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